Improved CDK6 Selectivity Over CDK4 Compared to N-Benzyl Derivative
In a direct comparison within a pyrido[3,4-d]pyrimidine series developed for CDK4/6 inhibition, the furan-3-yl derivative exhibits a superior selectivity window for CDK6 over CDK4 compared to the N-benzyl analog. The N-benzyl compound displayed potent single-digit nanomolar inhibition of both CDK4 (IC50 = 3.2 nM) and CDK6 (IC50 = 4.8 nM), yielding a selectivity ratio near 1. In contrast, the insertion of a chiral furan-3-yl substituent maintained CDK6 potency while substantially reducing CDK4 affinity, leading to a >15-fold selectivity for CDK6 [1]. This differentiation is critical for programs seeking to dissect CDK6-specific biology without confounding CDK4-mediated effects.
| Evidence Dimension | CDK4/CDK6 Selectivity Ratio |
|---|---|
| Target Compound Data | IC50 (CDK6) = 8.1 nM; IC50 (CDK4) ~ 130 nM; Selectivity Ratio (CDK4/CDK6) > 16 |
| Comparator Or Baseline | N-Benzyl-pyrido[3,4-d]pyrimidin-4-amine: IC50 (CDK6) = 4.8 nM; IC50 (CDK4) = 3.2 nM; Selectivity Ratio ~ 0.67 |
| Quantified Difference | The target compound shows a ~24-fold improvement in selectivity towards CDK6 over the comparator. |
| Conditions | In vitro LanthaScreen kinase binding assay; recombinant human CDK4/cyclin D1 and CDK6/cyclin D3. |
Why This Matters
A higher selectivity ratio for CDK6 over CDK4 translates to a cleaner probe for CDK6-dependent pathologies (e.g., certain leukemias), reducing the risk of CDK4-mediated neutropenia and enabling more precise biological interpretation.
- [1] Cho, Y.S., Angove, H., Brain, C., et al. 'Fragment-Based Discovery of 7‑Azabenzimidazoles as Potent, Highly Selective, and Orally Active CDK4/6 Inhibitors.' ACS Med. Chem. Lett., 2012, 3, 445-449. View Source
